molecular formula C12H10ClN3O B1367939 N-(4-Amino-2-chlorophenyl)isonicotinamide CAS No. 926231-18-7

N-(4-Amino-2-chlorophenyl)isonicotinamide

Cat. No.: B1367939
CAS No.: 926231-18-7
M. Wt: 247.68 g/mol
InChI Key: UTHKZUGFEHEVNW-UHFFFAOYSA-N
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Description

Contextualization of the Isonicotinamide (B137802) Scaffold in Drug Discovery

The isonicotinamide moiety, a derivative of isonicotinic acid, is a prominent scaffold in drug discovery and development. ncats.io It is a key structural feature in a number of established and experimental therapeutic agents. The versatility of the isonicotinamide structure allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.

The pyridine (B92270) ring within the isonicotinamide scaffold can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules such as enzymes and receptors. The amide linkage provides a hydrogen bond donor and acceptor, further enhancing its ability to interact with biological targets.

Table 1: Examples of Biologically Active Scaffolds Mentioned in this Article

ScaffoldPotential Biological Activities
IsonicotinamideAntitubercular, Antifungal, Anticancer, Anti-inflammatory, Antiviral
Nicotinamide (B372718)Anticancer, Antifungal, Anti-inflammatory

This table is for illustrative purposes and is not exhaustive.

Rationale for Investigating N-(4-Amino-2-chlorophenyl)isonicotinamide as a Research Compound

While specific research detailing the explicit rationale for the investigation of this compound is not extensively published, the motivation can be inferred from the known biological activities of structurally related compounds. The presence of the 4-amino-2-chlorophenyl substituent is significant, as this moiety is found in other biologically active molecules. For instance, analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been reported as potent inhibitors of human adenovirus and respiratory syncytial virus (RSV). nih.govnih.gov

The combination of the isonicotinamide scaffold with the 4-amino-2-chlorophenyl group suggests a hypothesis-driven approach to drug discovery. Researchers may be investigating this compound for a range of potential therapeutic applications, including but not limited to antiviral, antibacterial, or anticancer activities. The specific substitution pattern on the phenyl ring (amino and chloro groups) can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties.

Overview of Prior Research on Related Isonicotinamide Derivatives

A substantial body of research exists on isonicotinamide derivatives, highlighting the broad therapeutic potential of this chemical class. These studies provide a valuable context for understanding the potential significance of this compound.

For example, various isonicotinamide derivatives have been synthesized and evaluated for their antifungal properties . nih.govnih.gov These compounds often work by disrupting the fungal cell wall or inhibiting essential enzymes. Similarly, the related nicotinamide scaffold has been incorporated into molecules with significant fungicidal activity. nih.govmdpi.com

In the field of oncology , nicotinamide and isonicotinamide derivatives have been explored as potential anticancer agents. mdpi.comnih.gov Some of these compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as VEGFR-2. mdpi.comnih.gov

Furthermore, isonicotinic acid hydrazide (isoniazid), a well-known derivative of isonicotinic acid, is a cornerstone in the treatment of tuberculosis . researchgate.net This has spurred further research into other isonicotinamide-containing compounds for their antimycobacterial activity.

The diverse biological activities of these related compounds underscore the potential for this compound to exhibit interesting pharmacological properties. Further research is necessary to fully elucidate its specific biological targets and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-7-9(14)1-2-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKZUGFEHEVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Amino 2 Chlorophenyl Isonicotinamide and Analogous Isonicotinamide Scaffolds

Established Synthetic Routes for Isonicotinamide (B137802) Core Structures

Traditional methods for constructing the isonicotinamide core often rely on fundamental reactions that form the central amide bond or build a heterocyclic system incorporating this moiety.

A primary and straightforward method for synthesizing N-aryl isonicotinamides is the acylation of an aniline (B41778) derivative with an activated form of isonicotinic acid, typically isonicotinoyl chloride. This nucleophilic acyl substitution reaction directly forms the desired amide bond. The reaction involves the attack of the nucleophilic amino group of the aniline on the electrophilic carbonyl carbon of the acyl chloride.

To synthesize N-(4-Amino-2-chlorophenyl)isonicotinamide, 4-chloro-1,3-phenylenediamine would be reacted with isonicotinoyl chloride. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and often includes aprotic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). For less reactive anilines, particularly those with electron-withdrawing groups, stronger coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) can be employed to facilitate the reaction. researchgate.net In some cases, converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride is a necessary preliminary step. researchgate.net

The general reaction is as follows: Isonicotinoyl chloride + Substituted Aniline → N-Aryl Isonicotinamide + HCl

Reactions involving chloroacetyl chloride and isophthaloyl chloride with aminopyrimidine derivatives have been successfully carried out in acetonitrile, demonstrating the versatility of acyl chlorides in creating amide linkages with amino-heterocycles. erciyes.edu.tr

Condensation reactions are pivotal in heterocyclic chemistry, enabling the formation of complex ring systems from simpler precursors. numberanalytics.com In the context of isonicotinamides, these reactions can be used to build a heterocyclic ring that is appended to the isonicotinamide scaffold. For instance, the condensation of isonicotinohydrazide (a derivative of isonicotinic acid) with dicarbonyl compounds or their equivalents is a common strategy to synthesize pyrazole (B372694), thiadiazole, and other heterocyclic systems containing the isonicotinoyl group. sphinxsai.comresearchgate.net

One notable example is the synthesis of 3-amino-1-isonicotinoyl-1H-pyrazol-5(4H)-one, which is prepared through the condensation reaction of isonicotinohydrazide and ethyl 2-cyanoacetate. sphinxsai.com This intermediate can then undergo further condensation with various substituted benzaldehydes to yield a diverse library of pyrazole derivatives. sphinxsai.com Such strategies are valuable for creating more complex molecules where the isonicotinamide moiety is a key pharmacophore. These reactions are fundamental in building diverse chemical libraries for various applications. numberanalytics.com

Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic approaches have been developed. These methods often offer improved yields, efficiency, and sustainability.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.netnih.gov By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating methods. nih.govcem.com

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isonicotinamide derivatives. researchgate.net For example, the Biginelli three-component condensation to form dihydropyrimidines, which can take 24 hours with conventional heating, can be completed in just five minutes under microwave irradiation with improved yields. cem.com Similarly, the synthesis of 3-hydroxy-2-oxindoles via microwave-assisted decarboxylative condensation can be achieved in 5-10 minutes with high yields (up to 98%). mdpi.com In the synthesis of isonicotinoyl-pyrazol derivatives, microwave irradiation reduced the reaction time from 6-12 hours to just 2-4 minutes. sphinxsai.com The choice of solvent is crucial in MAOS, as solvents with a high dielectric tangent (tan δ), like ethanol (B145695), are more effective at converting microwave energy into thermal energy, often resulting in higher yields. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Heterocycles
Reaction TypeConventional Method TimeMicrowave-Assisted TimeKey AdvantageReference
Isonicotinoyl-Pyrazol Synthesis6-12 hours2-4 minutesDrastic reduction in reaction time sphinxsai.com
Biginelli Condensation~24 hours5 minutesIncreased speed and yield cem.com
Quaternary Isonicotinamide Salt Synthesis~20 hours10 minutesHigher yields in shorter time researchgate.net
3-Hydroxy-2-oxindole SynthesisNot specified5-10 minutesHigh yields (up to 98%) mdpi.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are indispensable for the formation of C-N bonds, a key step in the synthesis of many N-aryl compounds. acs.org This reaction allows for the coupling of aryl halides or tosylates with amines. organic-chemistry.org For a compound like this compound, this methodology could be applied retrospectively by coupling isonicotinamide with 1-bromo-2-chloro-4-nitrobenzene, followed by reduction of the nitro group.

Recent advancements have focused on making these reactions more sustainable by using aqueous micellar media. acs.orgnih.gov Micellar catalysis employs surfactants to form nanomicelles in water, which act as nanoreactors for the water-insoluble reactants and catalyst. nih.gov This approach reduces the need for volatile organic solvents. The development of robust catalyst systems, such as those using the BippyPhos ligand with a palladium precursor, has enabled efficient amination of various aryl and heteroaryl bromides with aliphatic amines in water. acs.orgnih.gov Furthermore, micellar technology has been successfully applied to the Buchwald-Hartwig reaction for synthesizing DNA-conjugated aryl and heteroarylamines, demonstrating its broad applicability and compatibility with complex molecules. researchgate.netnih.gov

Table 2: Selected Catalytic Systems for Buchwald-Hartwig Amination
Catalyst System (Precatalyst/Ligand)BaseSolvent/MediumKey FeatureReference
[(cinnamyl)PdCl]₂ / cBRIDPtBuOKMicellar (TPGS-750-M)Application in on-DNA synthesis researchgate.net
[Pd(crotyl)Cl]₂ / BippyPhosNot specifiedAqueous MicellarSustainable conditions for coupling with aliphatic amines acs.orgnih.gov
Pd-PEPPSI-IPr(NMe₂)₂K₃PO₄tert-amyl alcoholEfficient coupling of aryl tosylates with amines/anilines organic-chemistry.org

Strategies for Scaffold Derivatization and Diversification

Once the core this compound scaffold is synthesized, its structure can be modified to explore structure-activity relationships or to fine-tune its properties. Derivatization can occur at several positions on both the pyridine and the phenyl rings.

Modification of the Phenyl Ring: The primary amino group on the phenyl ring is a key site for derivatization. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, or conversion to a diazonium salt for subsequent Sandmeyer-type reactions. This allows for the introduction of a vast array of functional groups. For instance, derivatization of aminophenyl groups is a common strategy to improve analytical detection or modify biological activity. nih.gov The synthesis of new polyaniline derivatives often starts with modifying the aniline monomer to study the effect of substituents on the final polymer's properties. rsc.org

Modification of the Pyridine Ring: The pyridine ring of the isonicotinamide moiety can also be functionalized. While the pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution, nucleophilic aromatic substitution can be performed if suitable leaving groups are present. Alternatively, functional groups can be introduced onto the pyridine ring of the isonicotinic acid starting material before the amide coupling step. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized from various substituted nicotinic acids, showcasing how pre-functionalized starting materials can lead to diverse final products. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: More advanced strategies involve replacing parts of the scaffold with other chemical groups that retain similar properties (bioisosteric replacement). For example, the nicotinamide core itself can be mimicked by other heterocyclic systems. Researchers have identified the sphinxsai.comresearchgate.netacs.orgtriazolo[3,4-b]benzothiazole (TBT) scaffold as a versatile nicotinamide mimic, leading to the development of potent enzyme inhibitors. nih.gov This approach allows for the exploration of novel chemical space while retaining the key binding interactions of the original scaffold.

Introduction of Substituted Aryl and Heteroaryl Moieties

The introduction of substituted aryl and heteroaryl moieties to the this compound scaffold is a key chemical derivatization strategy. This is primarily achieved through modern cross-coupling reactions that facilitate the formation of carbon-nitrogen (C-N) bonds. The primary amino group on the 2-chlorophenyl ring serves as a nucleophilic handle for these transformations. Two of the most powerful and widely employed methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. nih.gov This reaction allows for the coupling of the primary amino group of this compound with a wide variety of aryl and heteroaryl halides (or triflates). The versatility of this method stems from the continuous development of sophisticated phosphine (B1218219) ligands that tune the reactivity of the palladium catalyst, enabling the coupling of a broad range of substrates under relatively mild conditions. nih.govresearchgate.net For the this compound scaffold, the reaction would typically involve a palladium precursor, a suitable phosphine ligand (such as BINAP or DPPF), and a base to facilitate the catalytic cycle. nih.gov The choice of ligand and base is crucial and often needs to be optimized for specific substrates to achieve high yields. researchgate.net

Another prominent method for N-arylation is the Ullmann condensation, a copper-catalyzed reaction that is particularly effective for coupling amines with aryl halides. nih.gov While traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and polar solvents, modern advancements have led to milder and more efficient protocols. researchgate.netnih.gov These improved methods often utilize soluble copper catalysts and various ligands to promote the reaction at lower temperatures. nih.gov The Goldberg reaction, a variation of the Ullmann condensation, is specifically tailored for the C-N coupling of anilines with aryl halides and is a relevant approach for derivatizing this compound. nih.gov

The general applicability of these cross-coupling reactions allows for the synthesis of a diverse library of N-(4-(di)aryl/heteroarylamino-2-chlorophenyl)isonicotinamide derivatives. The electronic and steric properties of the introduced aryl or heteroaryl moiety can be systematically varied to explore structure-activity relationships in various contexts.

Table 1: Comparison of C-N Cross-Coupling Methodologies

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium Copper
Ligands Phosphine-based (e.g., BINAP, DPPF, XPhos) Various, including diamines and amino acids
Reaction Conditions Generally milder temperatures Traditionally high temperatures, modern protocols are milder
Substrate Scope Very broad for amines and aryl/heteroaryl halides Broad, particularly effective for electron-deficient aryl halides

| Functional Group Tolerance | Generally high, but sensitive to some groups | Can be sensitive to certain functional groups |

Formation of Schiff Bases and Oxazine Derivatives

The primary amino group of this compound is a versatile functional group that can readily undergo condensation reactions to form a variety of heterocyclic derivatives, including Schiff bases and oxazines.

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov In the case of this compound, the reaction of the 4-amino group with a substituted aromatic aldehyde would yield the corresponding N-(4-((arylmethylene)amino)-2-chlorophenyl)isonicotinamide. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine. nih.gov The formation of Schiff bases from aromatic amines is a well-established transformation and can often be achieved by refluxing the reactants in a suitable solvent, sometimes with acid or base catalysis to facilitate the dehydration step. researchgate.net The resulting Schiff bases are valuable intermediates themselves and can be further modified, for example, through reduction to form secondary amines.

Furthermore, the isonicotinamide scaffold can be elaborated into more complex heterocyclic systems such as oxazines. A relevant synthetic strategy involves the reaction of a chalcone (B49325) intermediate with urea (B33335). nih.gov For the this compound system, a potential pathway would involve the initial acylation of p-amino acetophenone (B1666503) with isonicotinoyl chloride to form an N-(4-acetylphenyl)isonicotinamide analog. This intermediate could then undergo a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to yield a chalcone. Subsequent cyclization of the chalcone with urea in the presence of a base, such as ethanolic sodium hydroxide, would lead to the formation of a 1,3-oxazine derivative. nih.gov This multi-step synthesis allows for the introduction of diversity at two points: the choice of the substituted benzaldehyde and potentially modifications on the isonicotinamide ring.

Table 2: Synthetic Steps for Oxazine Formation from a Nicotinamide Analog

Step Reactants Product
1 Nicotinoyl chloride, p-amino acetophenone N-(4-Acetylphenyl)-nicotinamide
2 N-(4-Acetylphenyl)-nicotinamide, Substituted benzaldehyde, KOH Chalcone derivative

| 3 | Chalcone derivative, Urea, Ethanolic NaOH | N-{4-[2-Amino-4-(substituted-phenyl)-6H- researchgate.netoxazin-6-yl]-phenyl}-nicotinamide |

Quaternization Reactions of Isonicotinamide Moiety

The pyridine nitrogen atom of the isonicotinamide ring in this compound is nucleophilic and can be readily quaternized by reaction with various alkylating agents. This reaction, known as the Menshutkin reaction, involves the alkylation of a tertiary amine (in this case, the pyridine nitrogen) with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net

The quaternization of isonicotinamide and its analogs has been demonstrated using a range of electrophiles, including simple alkyl halides like methyl iodide and more complex reagents such as substituted 2-bromoacetophenones. nih.gov The reaction conditions can be varied, with conventional methods often involving heating the reactants in a suitable solvent like absolute ethanol or acetone. nih.gov More recently, microwave-assisted synthesis has been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes and often improving yields. nih.gov

The product of the quaternization reaction is an N-alkylisonicotinamidium salt. The properties of this salt, such as its solubility and biological activity, will depend on the nature of the alkyl group introduced and the counter-ion. For instance, reaction with methyl iodide would yield N-(4-amino-2-chlorophenyl)-1-methylisonicotinamidium iodide. The introduction of a positive charge on the pyridine ring can significantly alter the electronic properties and potential biological interactions of the molecule.

The efficiency of the quaternization reaction can be influenced by the choice of solvent and the specific alkylating agent. For example, studies on the quaternization of nicotinamide have shown that yields can vary depending on the substituent on the 2-bromoacetophenone (B140003) used for alkylation. nih.gov This allows for the systematic synthesis of a series of quaternized derivatives of this compound with diverse N-substituents.

Table 3: Examples of Quaternization Reactions of Nicotinamide

Alkylating Agent Reaction Conditions Product Yield (Conventional) Yield (Microwave)
Methyl iodide Absolute ethanol, reflux 1-Methylnicotinamidium iodide 78% -
2-Bromo-4-bromoacetophenone Absolute ethanol, reflux 1-(2-(4-Bromophenyl)-2-oxoethyl)nicotinamidium bromide 51% -

Advanced Spectroscopic and Analytical Characterization Methodologies for N 4 Amino 2 Chlorophenyl Isonicotinamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(4-Amino-2-chlorophenyl)isonicotinamide analogues in solution. Through the analysis of one-dimensional and two-dimensional spectra, the constitution and connectivity of the entire molecule can be mapped out. researchgate.netresearchgate.netijera.com

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. ijera.commdpi.com The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in the ¹H NMR spectrum reveal the number and neighboring environment of protons. researchgate.net Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. spectrabase.com

For a typical this compound analogue, the ¹H NMR spectrum, usually recorded in a solvent like DMSO-d₆, exhibits characteristic signals. The protons on the pyridine (B92270) ring of the isonicotinamide (B137802) moiety typically appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The protons on the 2-chloro-4-aminophenyl ring resonate at slightly higher fields (δ 6.5-7.5 ppm). The amide proton (CONH) signal is often observed as a broad singlet further downfield (around δ 10.0-12.5 ppm), while the primary amine protons (-NH₂) appear as a broad signal typically between δ 5.0-6.0 ppm. mdpi.commdpi.com

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum (δ 163-167 ppm). Carbons of the aromatic rings appear between δ 110-155 ppm. mdpi.commdpi.com The specific shifts depend on the substitution pattern and the electronic effects of the attached groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues

Atom Type Nucleus Typical Chemical Shift (δ, ppm) Notes
Pyridine Ring Protons¹H8.0 - 9.0Deshielded due to aromaticity and ring nitrogen.
Phenyl Ring Protons¹H6.5 - 7.5Chemical shifts influenced by chloro and amino groups.
Amide Proton (CONH)¹H10.0 - 12.5Often a broad singlet, position can be solvent-dependent.
Amine Protons (NH₂)¹H5.0 - 6.0Broad singlet.
Amide Carbonyl¹³C163 - 167Characteristic downfield shift.
Pyridine Ring Carbons¹³C120 - 152Specific shifts depend on position relative to nitrogen.
Phenyl Ring Carbons¹³C110 - 155Shifts are influenced by Cl and NH₂ substituents.

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the vicinal protons on the pyridine ring and between the adjacent protons on the substituted phenyl ring, confirming their relative positions. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over two to three bonds) between protons and carbons. researchgate.netemerypharma.com Key HMBC correlations would include the correlation from the amide proton (CONH) to the carbonyl carbon and to carbons in both the pyridine and phenyl rings, definitively linking these three components of the molecule. emerypharma.com

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

Technique Correlating Nuclei Purpose in Structural Analysis
COSY ¹H ↔ ¹HConfirms proton-proton adjacencies within the pyridine and phenyl rings.
HSQC ¹H ↔ ¹³C (¹JCH)Assigns carbon signals for all proton-bearing carbons.
HMBC ¹H ↔ ¹³C (²⁻³JCH)Establishes long-range connectivity, linking the isonicotinoyl group to the 4-amino-2-chlorophenyl moiety via the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and utilizing analyzers like Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements. nih.govresearchgate.netnih.gov This accuracy allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. mdpi.com For this compound (C₁₂H₁₀ClN₃O), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Analysis of the fragmentation patterns in the MS/MS spectrum provides further structural verification. A common fragmentation pathway for these amide-containing compounds is the cleavage of the amide bond, which would result in two primary fragment ions: one corresponding to the isonicotinoyl moiety and the other to the 4-amino-2-chlorophenylamine portion. researchgate.net

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺C₁₂H₁₁ClN₃O⁺248.0639Protonated parent molecule.
[C₆H₅N₂O]⁺C₆H₅N₂O⁺121.0396Fragment from cleavage, corresponding to the isonicotinoyl cation.
[C₆H₆ClN₂]⁺C₆H₆ClN₂⁺141.0214Fragment from cleavage, corresponding to the protonated 4-amino-2-chlorophenylamine radical.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. researchgate.netresearchgate.net The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure. ijera.comnih.gov

The N-H stretching vibrations are particularly informative. The primary amine (-NH₂) typically shows two distinct bands (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region, while the secondary amide N-H stretch appears as a single band in a similar range. researchgate.netmdpi.com A strong, sharp absorption peak between 1640-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the amide group (Amide I band). researchgate.net Other significant absorptions include C=C and C=N stretching from the aromatic rings (approx. 1400-1600 cm⁻¹), C-N stretching (approx. 1390 cm⁻¹), and the C-Cl stretch at lower wavenumbers. researchgate.netnih.gov

Table 4: Characteristic FT-IR Absorption Bands for this compound Analogues

Elemental Analysis (CHN) for Purity and Formula Confirmation

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound. This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values for the proposed chemical formula. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition.

The theoretical elemental composition of an analogue, such as 5,6-dichloro-N-(3-cyano-4-methyl-5-(phenylcarbamoyl)thiophen-2-yl)nicotinamide, can be calculated from its molecular formula (C₁₉H₁₁Cl₂N₄O₂S). The experimental values obtained from a CHN analyzer for this compound would then be compared to these calculated percentages.

Table 1: Illustrative Elemental Analysis Data for a Nicotinamide (B372718) Analogue

ElementTheoretical %Experimental %
Carbon (C)50.1250.05
Hydrogen (H)2.432.45
Nitrogen (N)12.3112.28

Note: The data in this table is hypothetical and serves to illustrate the format and typical results of elemental analysis for a nicotinamide analogue.

This close correlation between the calculated and found values would provide high confidence in the assigned chemical formula and the purity of the synthesized compound.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not reported in the provided sources, data from related isonicotinamide derivatives can be examined to understand the structural insights gained from this method.

An example of a related structure that has been elucidated by single-crystal XRD is N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide. nih.gov The study of this compound and its metal complexes revealed detailed information about its solid-state conformation and coordination behavior.

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. Key data obtained from a single-crystal XRD experiment are summarized in a crystallographic information file (CIF) and typically include the crystal system, space group, and unit cell dimensions.

Table 2: Representative Crystallographic Data for an Isonicotinamide Analogue

ParameterValue
Compound NameN-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide
Molecular FormulaC₁₂H₁₃N₃O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.245(2)
b (Å)9.871(3)
c (Å)13.548(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1102.4(5)
Z4

Note: The data in this table is based on a representative analogue to illustrate the type of information obtained from X-ray diffraction studies. nih.gov

This crystallographic data provides a definitive structural fingerprint of the molecule, confirming connectivity and offering insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For this compound and its analogues, such data would be invaluable for understanding their structure-property relationships.

Computational Chemistry and Theoretical Investigations of N 4 Amino 2 Chlorophenyl Isonicotinamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is widely employed to predict the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters provide a foundational understanding of the molecule's three-dimensional shape.

DFT calculations also yield vital electronic properties. For isonicotinamide (B137802) derivatives, these studies help in understanding the distribution of electrons within the molecule, which is critical for its stability and reactivity. For example, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a compound with functionalities comparable to substituted amides, DFT calculations at the B3LYP/6-31G+(d,p) level of theory have been used to correlate theoretical data with experimental values, confirming the reliability of the computational approach. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Substituted Amide Derivative (Note: This data is illustrative of typical DFT outputs for related structures.)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.36 Å
C-C (phenyl)~1.40 Å
Bond AngleO=C-N~122°
C-N-C~125°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of undergoing chemical reactions. nih.govnih.gov For drug candidates, this gap can correlate with biological activity. In theoretical studies of various organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attacks, respectively. nih.govnih.gov

Table 2: Representative FMO Properties for a Heterocyclic Derivative (Note: Data is illustrative and based on findings for related compounds like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate.)

ParameterEnergy (eV)
EHOMO-0.2675
ELUMO-0.1809
Energy Gap (ΔE)0.0866

A low energy gap, as shown illustratively above, signifies that charge transfer can readily occur within the molecule, indicating high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These maps help predict how a molecule will interact with other molecules, particularly in biological systems. nih.gov

The different potential values on the MEP surface are represented by colors. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For isonicotinamide derivatives, the MEP map can highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors (red regions) and the hydrogen atoms of the amine group as potential hydrogen bond donors (blue regions). nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its interactions with other molecules and its behavior over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. Docking studies on various isonicotinamide derivatives have been performed to evaluate their potential as inhibitors for various enzymes. For instance, studies on N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives against the Enoyl-Acyl Carrier Protein (EACP) Reductase of E. coli have shown significant binding affinities, with scores ranging from -8.45 to -8.91 kcal/mol. nih.gov These studies also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. nih.gov

Table 3: Representative Molecular Docking Results for Isonicotinamide Derivatives against E. coli EACP Reductase (PDB: 1C14)

Compound DerivativeBinding Affinity (kcal/mol)Interacting Residues
Derivative 5h-8.91Met159, Ile194, Tyr158
Derivative 5i-8.77Met159, Ile194, Tyr158
Derivative 5l-8.45Met159, Ile194, Tyr158

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. These simulations are used to assess the stability of the docked pose and to analyze the conformational changes that may occur upon binding.

An MD simulation tracks the trajectory of the atoms in the system, allowing for the calculation of metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand over the simulation time suggests that it remains securely bound within the receptor's active site. RMSF analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding. MD simulations performed on isonicotinamide-based inhibitors have been used to confirm the stability of their interactions with target proteins, validating the poses predicted by molecular docking. researchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA)

Binding free energy calculations are computational methods used to estimate the affinity of a ligand for its target protein. One of the most common approaches is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This technique combines the molecular mechanics energies of the system with continuum solvation models to calculate the binding free energy (ΔG_bind) of a protein-ligand complex.

The MM-GBSA calculation typically involves several energy components:

ΔE_MM (Molecular Mechanics Energy): This includes the internal energy from bond, angle, and dihedral strains, as well as the van der Waals and electrostatic interactions.

ΔG_solv (Solvation Free Energy): This term represents the energy difference upon transferring the species from a vacuum to the solvent. It is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA).

TΔS (Entropic Contribution): This term accounts for the change in entropy upon ligand binding, which can be computationally expensive to calculate and is sometimes omitted in comparative studies.

These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations, which provide a dynamic representation of the ligand-receptor interactions over time. The resulting energy values help in ranking potential drug candidates and understanding the energetic forces driving the binding process. Without specific studies on N-(4-Amino-2-chlorophenyl)isonicotinamide, no binding free energy data can be presented.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis and testing of new potential drugs.

Two-dimensional QSAR (2D-QSAR) models utilize descriptors derived solely from the 2D representation of a molecule. These descriptors can include physicochemical properties (like logP, molecular weight, and molar refractivity) and topological indices that describe molecular size, shape, and branching.

The process of developing a 2D-QSAR model involves:

Data Set Selection: A group of compounds with known chemical structures and measured biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide range of 2D descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A typical 2D-QSAR equation might look like: log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

As no QSAR studies specifically involving this compound were found, a predictive model or its statistical parameters cannot be provided.

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Pharmacophore mapping can be performed using two main approaches:

Ligand-based: When the 3D structure of the target is unknown, a set of active molecules is superimposed, and common chemical features are identified to create a pharmacophore model.

Structure-based: When the crystal structure of the target protein is available, the key interaction points between the protein and a bound ligand are analyzed to generate a pharmacophore.

Once developed, a pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the required features and are therefore likely to be active. No published pharmacophore models for this compound were identified in the literature search.

In Silico Prediction of Biological Pathways and Potential Targets

In the absence of experimentally determined targets for a compound, computational methods can be employed to predict its potential protein targets and the biological pathways it might modulate. This is often achieved through "inverse docking" or "target fishing" approaches.

The process involves docking a small molecule, such as this compound, against a large library of 3D protein structures representing the known proteome or a specific family of targets (e.g., kinases, G-protein-coupled receptors). The proteins to which the compound binds with the highest predicted affinity are identified as potential targets.

Once a list of potential targets is generated, bioinformatics tools are used for pathway and network analysis. By mapping the identified targets onto known signaling pathways (e.g., KEGG pathways), researchers can hypothesize how the compound might exert its biological effect at a systemic level. This approach can provide valuable insights into a compound's mechanism of action and guide further experimental validation. Since no such studies have been published for this compound, its potential targets and associated pathways remain undetermined.

Mechanistic Elucidation of N 4 Amino 2 Chlorophenyl Isonicotinamide at the Molecular and Cellular Level Preclinical Studies

Enzyme Inhibition and Modulation Studies

Preclinical research into the molecular mechanisms of N-(4-Amino-2-chlorophenyl)isonicotinamide has focused on its interaction with several key enzymes implicated in various cellular processes and disease pathologies. These studies aim to elucidate the compound's potential therapeutic effects by examining its influence on enzyme activity and the subsequent downstream cellular signaling pathways.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition and its Role in Cellular Processes

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions, including metabolism, proliferation, differentiation, and apoptosis. nih.gov The dysregulation of GSK-3 activity has been linked to the pathogenesis of several diseases, making it a significant target for therapeutic intervention.

Modulation of Cell Cycle Regulation (e.g., G1 phase arrest, S-phase arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Aberrations in cell cycle control are a hallmark of cancer. Some preclinical studies on antitumor agents have demonstrated that the inhibition of signaling pathways can lead to cell cycle arrest, particularly at the G1 or S phases, thereby preventing uncontrolled cell division. nih.govnih.gov For instance, some compounds have been shown to block the progression of cancer cells from the G1 phase to the S phase, a critical transition point in the cell cycle. nih.gov

Induction of Apoptosis Pathways (e.g., Caspase-3 activation, Bax upregulation, Bcl-2 downregulation)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov This family includes both anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, like Bax. nih.govnih.gov The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. A shift in this balance towards an increase in Bax and a decrease in Bcl-2 can lead to the activation of caspases, a family of proteases that execute the apoptotic process. ijper.orgresearchgate.net Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis. ijper.orgresearchgate.net

The table below summarizes the roles of key proteins in the apoptosis pathway.

ProteinFunction in ApoptosisConsequence of Modulation
Caspase-3 Executioner caspase, cleaves cellular substrates to carry out apoptosis.Activation leads to cell death.
Bax Pro-apoptotic protein, promotes the release of mitochondrial cytochrome c.Upregulation promotes apoptosis.
Bcl-2 Anti-apoptotic protein, prevents the release of mitochondrial cytochrome c.Downregulation promotes apoptosis.
Regulation of Tau Hyperphosphorylation

Tau is a microtubule-associated protein that is abundant in neurons. In neurodegenerative diseases such as Alzheimer's, Tau can become abnormally hyperphosphorylated, leading to the formation of neurofibrillary tangles, a hallmark of the disease. nih.govnih.gov Glycogen Synthase Kinase-3β (GSK-3β) is one of the primary kinases responsible for the phosphorylation of Tau. nih.govnih.gov Therefore, the inhibition of GSK-3β is a key therapeutic strategy aimed at reducing Tau hyperphosphorylation and its pathological consequences. nih.govnih.gov

Potential Inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. rsc.orgnih.gov Overexpression of NNMT has been implicated in a variety of diseases, including metabolic disorders and cancer. chemrxiv.orgnih.gov Consequently, the development of NNMT inhibitors has emerged as a promising therapeutic avenue. rsc.orgmedchemexpress.com These inhibitors are designed to block the activity of NNMT, thereby modulating downstream metabolic and signaling pathways. nih.gov

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is often induced during inflammation and in various cancers. nih.gov The modulation of COX enzyme activity, particularly the selective inhibition of COX-2, is a well-established strategy for the treatment of inflammation and pain, and is also being explored for its potential in cancer therapy. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition (for related nicotinamide derivatives)

The pyridine moiety, a core component of nicotinamide and isonicotinamide (B137802) derivatives, is a recognized pharmacophoric feature in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.govmdpi.com This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The therapeutic strategy of hindering the VEGF signaling pathway is often accomplished by blocking the activation of VEGFR-2 receptors. figshare.com

Several studies have designed and synthesized novel nicotinamide-based derivatives, demonstrating their potential as potent VEGFR-2 inhibitors. nih.govfigshare.comnih.gov In-vitro enzymatic assays have confirmed the inhibitory capacity of these compounds. For example, a designed nicotinamide derivative, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, was found to inhibit VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) value of 51 nM. mdpi.comnih.gov Other series of newly designed nicotinamides also showed significant inhibitory effects, with IC₅₀ values against VEGFR-2 comparable to the established inhibitor, Sorafenib (B1663141). nih.gov Molecular docking and dynamic simulation studies suggest that these compounds can bind effectively and with high stability within the VEGFR-2 active site. figshare.comnih.gov

Inhibitory Activity of Nicotinamide Derivatives Against VEGFR-2
CompoundVEGFR-2 IC₅₀ (µM)Reference
Compound D-10.065 nih.gov
Compound A-10.082 nih.gov
Compound C-60.091 nih.gov
Compound 100.051 mdpi.comnih.gov
Sorafenib (Reference)0.053 nih.gov

Cellular Pathway Interrogations

Correlating with their activity as VEGFR-2 inhibitors, various nicotinamide derivatives have demonstrated significant anti-proliferative and cytotoxic effects against different human cancer cell lines in preclinical models. nih.govmdpi.comfigshare.comnih.gov Studies have evaluated these compounds against colorectal (HCT-116), breast (MCF-7), and liver (HepG-2) cancer cell lines. figshare.comnih.gov

One derivative, referred to as Compound D-1, exhibited a supreme cytotoxic effect, with its activity against HCT-116 cells being almost double that of sorafenib (IC₅₀ = 3.08 µM vs. 7.28 µM). nih.gov Another compound, designated as 18a, also showed potent activity and was found to hinder the progression of HCT-116 cells at the S and Pre-G1 phases of the cell cycle, while simultaneously promoting both early and late apoptosis. figshare.com Further mechanistic investigation revealed that this compound could significantly decrease levels of the immunomodulatory proteins TNF-α and IL-6 while increasing the concentration of the apoptotic marker caspase-3. figshare.com These findings suggest that the cellular growth inhibition mechanism for this class of compounds involves the induction of apoptosis and disruption of the cell cycle. figshare.comfigshare.com

Cytotoxic Activity of Nicotinamide Derivatives Against Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Reference
Compound D-1HCT-1163.08 nih.gov
Compound D-1HepG-24.09 nih.gov
Compound 10HCT-1166.48 mdpi.comnih.gov
Compound 10MCF-78.25 mdpi.comnih.gov
Sorafenib (Reference)HCT-1167.28 nih.gov
Sorafenib (Reference)HepG-25.28 nih.gov

Beyond oncology, nicotinamide and its derivatives have been investigated for their antimicrobial and anti-biofilm properties. researchgate.netresearchgate.net Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. Nicotinamide has been shown to inhibit the growth, biofilm formation, and exopolysaccharide (EPS) synthesis of Streptococcus mutans, a key bacterium involved in dental caries. nih.gov The minimum inhibitory concentration (MIC) of nicotinamide against S. mutans was found to be 32 μg/μL, with significant inhibitory effects on biofilm formation observed at concentrations as low as 1/8 MIC. nih.gov

Similarly, nicotinamide has been reported to reduce and disrupt biofilms of Cutibacterium acnes. researchgate.net Research into related isonicotinamide structures has also yielded positive results. For instance, N-isonicotinic sulfonate chitosan (B1678972) demonstrated superior antibacterial and anti-biofilm properties against Escherichia coli and Staphylococcus aureus when compared to its parent chitosan compounds, suggesting that the incorporation of the pyridine structure enhances this activity. nih.gov However, it is noteworthy that the biological effect can be highly specific to the exact chemical structure; one study found that isonicotinamide, an isomer of nicotinamide, did not exhibit the same synergistic anti-microbial effect with the peptide LL-37 as nicotinamide did, indicating that subtle molecular changes can lead to different biological outcomes. biorxiv.org

Preclinical Pharmacokinetic Considerations (e.g., Oral Activity, Brain Penetrability, Metabolic Stability)

The development of nicotinamide derivatives as therapeutic agents or diagnostic probes involves careful consideration of their pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a common preclinical step to evaluate the drug-likeness of newly designed compounds. nih.govmdpi.comnih.gov These computational models help predict parameters such as oral bioavailability and potential toxicity, guiding the selection of candidates for further synthesis and testing.

For derivatives designed as imaging probes, key pharmacokinetic properties include stability in vivo and clearance pathways. In the development of a series of 18F-labeled picolinamide (B142947) probes for melanoma imaging, one analog demonstrated good in vivo stability, evidenced by low bone uptake, and favorable pharmacokinetics characterized by fast clearance from the urinary system and low background uptake in major organs. nih.gov Lipophilicity is another critical factor, particularly for compounds targeting the central nervous system. The development of PET probes has involved chemical modifications specifically designed to reduce molecular polarity and increase lipophilicity to enhance brain permeability. mdpi.com For example, the lipophilicity (log P value) of novel nicotinamide-benzamide conjugates was evaluated as a key parameter in their design. researchgate.net

Development and Evaluation of Imaging Probes (e.g., PET probes for target engagement)

The nicotinamide and picolinamide scaffolds have been successfully utilized to develop novel Positron Emission Tomography (PET) probes for the non-invasive imaging of disease biomarkers. nih.govresearchgate.net PET is a molecular imaging technique used for clinical diagnosis and to evaluate drug pharmacokinetics and target engagement in vivo. frontiersin.orgresearchgate.net

Researchers have synthesized and evaluated 18F-picolinamide-based PET probes for the detection of melanoma. nih.gov These probes were prepared by radiofluorination of precursor molecules and evaluated in mice bearing melanoma xenografts. Small animal PET studies showed excellent tumor imaging contrast for the probes, with one derivative, 18F-2, demonstrating high tumor-to-muscle ratios and favorable pharmacokinetic properties. nih.gov Similarly, novel 18F-labeled picolinamide–benzamide and nicotinamide–benzamide conjugates have been prepared and evaluated. researchgate.net While the nicotinamide conjugate showed a low radiochemical yield, the picolinamide version proved to be a more promising melanin-targeting PET probe for melanotic melanoma. researchgate.net In other areas, C-11 labeled probes have been developed to visualize targets within the brain, demonstrating that these chemical structures can be modified for good brain penetration and selective binding to their intended targets. mdpi.com

Structure Activity Relationship Sar Studies of N 4 Amino 2 Chlorophenyl Isonicotinamide Analogues

Impact of Substituent Variations on Biological Activity

Variations in the substituents on the N-phenylisonicotinamide scaffold have a profound impact on biological activity. The electronic properties, lipophilicity, and steric profile of these substituents dictate the strength and nature of interactions with the target protein, influencing binding affinity and subsequent biological response.

The isonicotinamide (B137802) moiety is a cornerstone of the molecular architecture, frequently essential for biological activity. This pyridine-based ring system is not merely a structural linker but an active participant in molecular recognition. The nitrogen atom in the pyridine (B92270) ring is a key hydrogen bond acceptor, a feature critical for anchoring the ligand within the active site of many enzymes and receptors. nih.gov

In studies of N-phenylisonicotinamide derivatives as xanthine (B1682287) oxidase (XO) inhibitors, the integrity of this moiety was found to be essential. When the amide bond was reversed to create N-(pyridin-4-yl)benzamide analogues, a significant drop in inhibitory potency was observed. nih.gov This highlights that the specific orientation of the pyridine ring and the amide linker is crucial for optimal interaction with target residues. The isonicotinamide scaffold correctly positions the N-phenyl portion of the molecule while itself forming vital electrostatic or hydrogen bonding interactions. nih.gov

The amino group, particularly when positioned on the phenyl ring, serves as a critical hydrogen bond donor. This functionality can significantly enhance binding affinity by forming strong, directional interactions with hydrogen bond acceptor residues (e.g., carbonyl oxygen or carboxylate groups) in a protein's active site. In the case of N-(4-Amino-2-chlorophenyl)isonicotinamide, the 4-amino group is positioned to potentially engage with key residues in a target's binding pocket.

While direct SAR data for the 4-amino group on this specific isonicotinamide is limited in available literature, studies on related N-phenylbenzamide scaffolds demonstrate its importance. For instance, in a series of N-phenylbenzamide derivatives developed as inhibitors of Enterovirus 71, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as one of the most potent agents. mdpi.com This suggests that the presence of an amino group on the N-phenyl ring can be highly beneficial for biological activity, likely by contributing to a more stable ligand-protein complex through additional hydrogen bonding.

Halogen substituents, such as the chloro group in this compound, can influence biological activity through several mechanisms. The primary effects are steric and electronic, as well as a significant modification of the molecule's lipophilicity. A chloro group is electron-withdrawing, which alters the charge distribution of the phenyl ring and can affect interactions with the target. Positioned at the 2-position (ortho to the amide linker), it can also induce a conformational twist in the molecule, potentially forcing it into a more biologically active conformation.

Furthermore, the chloro substituent increases the lipophilicity of the compound. This can enhance its ability to cross biological membranes and interact with hydrophobic pockets within the target protein. In SAR studies of N-phenylisonicotinamide analogues targeting xanthine oxidase, the introduction of chloro-substituted benzyloxy groups at the 4'-position of the phenyl ring was explored. Analogues bearing a 4-chlorobenzyloxy or 2-chlorobenzyloxy group demonstrated potent inhibitory activity, underscoring that halogen substitution can be a favorable modification for enhancing target interaction. nih.gov

The following table presents SAR data for a series of N-phenylisonicotinamide derivatives targeting xanthine oxidase, illustrating the impact of various substitutions. nih.gov

CompoundRIC₅₀ (µM)
1 3-CN, 4-OCH₂-(2-CN-Ph)0.312
2a 3-(1H-tetrazol-1-yl), 4-OH0.72
2j 3-(1H-tetrazol-1-yl), 4-OCH₂-(3-F-Ph)0.090
2k 3-(1H-tetrazol-1-yl), 4-OCH₂-(4-Cl-Ph)0.057
2s 3-(1H-tetrazol-1-yl), 4-OCH₂-(3-CN-Ph)0.031

Stereochemical Considerations and Activity Profiles

Stereochemistry is a fundamental aspect of medicinal chemistry, as biological macromolecules like enzymes and receptors are chiral environments. The three-dimensional arrangement of a drug molecule can dictate its ability to bind effectively to its target. scbt.com Enantiomers of a chiral drug can exhibit significantly different biological activities, with one isomer often being much more potent than the other (the eutomer and distomer, respectively). mdpi.com

The parent compound, this compound, is achiral. However, the introduction of chiral centers into its analogues could lead to stereoisomers with distinct activity profiles. For example, modification of the linker or substitution with chiral moieties could create such analogues. While stereochemistry is a critical consideration in drug design, specific studies focusing on the stereoselective activity of chiral analogues of this compound are not prominent in the reviewed literature. mdpi.com General principles suggest that if a chiral center were introduced, the resulting enantiomers would likely display different potencies due to diastereomeric interactions with the chiral binding site of the biological target. scienceopen.com

Quantitative Correlation of Structural Features with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable for predicting the potency of novel analogues and for understanding the key molecular properties that drive activity.

For classes of compounds like N-aryl derivatives, QSAR models have been successfully developed to predict inhibitory activities against various targets. researchgate.net These models typically use a range of molecular descriptors, which are numerical representations of the chemical structure. Common descriptors include:

Topological descriptors: (e.g., Wiener index, Kappa indices) which describe molecular size and branching.

Electronic descriptors: (e.g., Dipole Moment) which relate to the electronic charge distribution.

Lipophilicity descriptors: (e.g., AlogP98) which quantify the molecule's hydrophobicity. researchgate.net

A typical QSAR model is expressed as a linear or non-linear equation. For example, a multiple linear regression (MLR) model for a set of inhibitors might take the form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

In such an equation, the coefficients (β) indicate the weight or importance of each descriptor to the biological activity (pIC₅₀). A positive coefficient implies that an increase in the value of that descriptor enhances activity, while a negative coefficient suggests the opposite. By analyzing these models, researchers can identify the structural features—such as increased lipophilicity or specific electronic properties—that are predicted to enhance biological potency, thereby guiding the synthesis of more effective compounds.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the preclinical biological activity of the specific compound this compound that adheres to the requested outline.

Research on related structures, such as various nicotinamide (B372718) and isonicotinamide derivatives, shows a broad range of biological activities. Studies on these related but distinct compounds have indicated potential for antiproliferative, anticancer, and antimicrobial effects. However, attributing these findings to this compound would be scientifically inaccurate.

Therefore, the specific data required to populate the sections and subsections of the requested article—including efficacy against MCF-7 and MDA-MB-231 cell lines, synergistic effects, and detailed antibacterial, antifungal, and antibiofilm spectrums for this compound—is not available in the reviewed sources. An article cannot be constructed without verifiable, compound-specific research findings.

Preclinical Biological Activity Spectrum and Therapeutic Implications of N 4 Amino 2 Chlorophenyl Isonicotinamide

Neuroprotective Potential through Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease. Inhibition of GSK-3 is therefore considered a promising therapeutic strategy. Some isonicotinamides have been identified as potent and highly selective GSK-3 inhibitors, demonstrating potential for oral activity and brain penetrability. These findings suggest that the isonicotinamide (B137802) scaffold could be a valuable starting point for the development of novel neuroprotective agents.

However, specific studies detailing the GSK-3 inhibitory activity of N-(4-Amino-2-chlorophenyl)isonicotinamide are not present in the reviewed literature. Consequently, no data is available to populate a table on its specific potency (e.g., IC50 values) or its direct effects in preclinical models of neurodegeneration. The neuroprotective potential of this specific compound through GSK-3 inhibition remains speculative and requires dedicated investigation.

Potential for Immunomodulatory Effects (as suggested for nicotinamide (B372718) derivatives)

Nicotinamide, a related compound, has demonstrated a range of immunomodulatory and anti-inflammatory properties. Research has shown that nicotinamide can influence immune cell function, modulate the production of inflammatory cytokines, and support the integrity of epithelial barriers. These effects are being explored for their therapeutic potential in a variety of inflammatory and autoimmune conditions. The structural similarity of this compound to nicotinamide suggests that it might also possess immunomodulatory capabilities.

Nevertheless, direct experimental evidence of the immunomodulatory effects of this compound is currently lacking in the scientific literature. Studies that would characterize its impact on cytokine profiles (e.g., TNF-α, IL-6, IL-10), immune cell proliferation, or differentiation have not been published. Therefore, any discussion of its potential in this area is based on extrapolation from related molecules and has not been experimentally validated for this specific compound.

Future Research Directions and Unresolved Questions in N 4 Amino 2 Chlorophenyl Isonicotinamide Research

Elucidation of Additional Molecular Targets and Signaling Pathways

A fundamental and pressing area of future research is the identification of the primary molecular targets of N-(4-Amino-2-chlorophenyl)isonicotinamide. Currently, there is a lack of specific data on which proteins, enzymes, or receptors this compound interacts with. Techniques such as affinity chromatography, proteomics-based approaches, and yeast two-hybrid screening could be employed to isolate and identify binding partners. Once potential targets are identified, subsequent studies will be necessary to validate these interactions and to understand the downstream signaling pathways that are modulated. For instance, investigating changes in phosphorylation cascades, gene expression profiles, and metabolite levels in response to treatment with the compound will be crucial in mapping its mechanism of action.

Advanced Computational Modeling for Precise Interaction Prediction

In the absence of empirical data, advanced computational modeling presents a powerful tool for predicting the potential interactions of this compound with biological targets. Molecular docking simulations can be utilized to screen large libraries of proteins to identify potential binding sites and to predict the binding affinity and mode of interaction. Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. These computational predictions can serve as a valuable guide for designing and prioritizing future experimental studies.

Development of Structure-Based Drug Design Strategies

Once key molecular targets of this compound are identified and validated, structure-based drug design strategies can be employed to optimize its therapeutic properties. This involves determining the three-dimensional structure of the compound in complex with its target protein, typically through X-ray crystallography or cryo-electron microscopy. This structural information can then be used to guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. For example, modifications to the chlorophenyl or isonicotinamide (B137802) moieties could be made to enhance interactions with the binding pocket or to improve metabolic stability.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of N-(4-Amino-2-chlorophenyl)isonicotinamide derivatives?

  • Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent systems (e.g., aqueous acetonitrile with surfactants), heating methods (microwave irradiation vs. conventional oil bath), and stoichiometric ratios of precursors. Microwave-assisted heating (100 W, 60°C, 90 min) has been shown to enhance grafting efficiency on nanomaterials, as validated by XPS analysis of nitrogen and chlorine content . Pilot studies recommend argon-purged conditions to prevent undesired side reactions during diazonium salt formation .

Q. How can spectroscopic techniques be employed to characterize this compound derivatives?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹, aromatic C-H bends) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm), amide NH signals (δ ~10 ppm), and substituent-specific peaks (e.g., cyclohexyl CH₂ at δ 1.2–2.0 ppm) .
  • XPS : Quantifies elemental composition (e.g., N and Cl content) post-functionalization on substrates like graphene .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the biological activity of this compound derivatives?

  • Answer :

  • Anticancer Studies : Prostate cancer cell lines (e.g., PC-3) are treated with derivatives to assess apoptosis induction via flow cytometry. Downregulation of F-actin, paxillin, and Akt-mTOR pathways can be quantified using Western blotting .
  • Antimicrobial Assays : Broth microdilution tests against bacterial/fungal strains (e.g., Staphylococcus aureus) with MIC (minimum inhibitory concentration) determination. Structural analogs have shown activity via computational docking with microbial targets .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

  • Answer :

  • Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations) to confirm peak assignments .
  • Reaction Replication : Test alternative conditions (e.g., microwave vs. thermal heating) to isolate variables affecting yield. For example, microwave synthesis improved grafting efficiency by 30% compared to traditional methods .

Q. What in vitro and in vivo models are suitable for pharmacokinetic profiling of this compound analogs?

  • Answer :

  • In Vitro : Rat/human liver microsomes assess metabolic stability. Hydroxylated metabolites can be detected via LC-MS .
  • In Vivo : Sprague-Dawley rats are used to study bioavailability. Poor intestinal absorption (e.g., <20% oral bioavailability) and fecal excretion pathways are common, necessitating structural modifications (e.g., polar group incorporation) .

Q. How can computational methods guide the structural optimization of this compound derivatives?

  • Answer :

  • QSAR Modeling : Predicts relationships between substituents (e.g., chlorine position) and bioactivity. For example, para-substituted chlorophenyl groups enhance target binding affinity .
  • Docking Studies : Simulate interactions with therapeutic targets (e.g., RAF kinase for anticancer activity). Derivatives with trifluoromethyl groups showed improved selectivity in RAS-mutant cancers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.